(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid
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Overview
Description
(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a trifluoromethylphenyl group, a chlorine atom, and a cyano group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Subsequent chlorination and methylation steps introduce the chlorine and methyl groups, respectively. Finally, the cyano group is introduced through a Knoevenagel condensation reaction with malononitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the process are selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Ethyl 3-(furan-2-yl)propionate: Another ester compound with a furan ring, used in various chemical syntheses.
Uniqueness
(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid is unique due to its combination of a pyrazole ring, trifluoromethylphenyl group, and cyano group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C15H9ClF3N3O2 |
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Molecular Weight |
355.70 g/mol |
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-8-12(5-9(7-20)14(23)24)13(16)22(21-8)11-4-2-3-10(6-11)15(17,18)19/h2-6H,1H3,(H,23,24)/b9-5+ |
InChI Key |
GLLGJIYJIAZVKE-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)O)Cl)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)O)Cl)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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